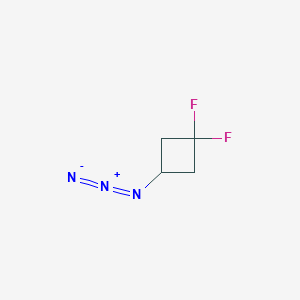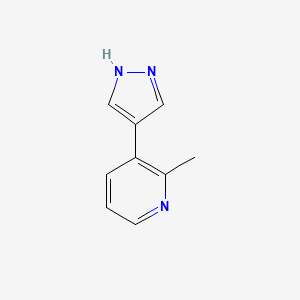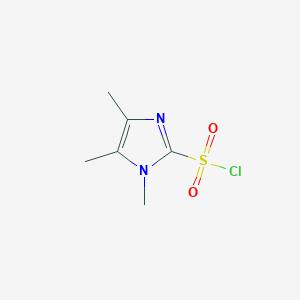
3-Azido-1,1-difluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1,1-difluorocyclobutane is a chemical compound with the molecular formula C4H5F2N3. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,1-difluorocyclobutane typically involves the introduction of the azido group to a difluorocyclobutane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the difluorocyclobutane is replaced by an azido group. This can be achieved using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-1,1-difluorocyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Polar Aprotic Solvents (e.g., DMF): Used to facilitate nucleophilic substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-Azido-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Azido-1,1-difluorocyclobutane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,1-difluorocyclobutane: Similar structure but with a bromo group instead of an azido group.
1,1-Difluorocyclobutane: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Uniqueness
3-Azido-1,1-difluorocyclobutane is unique due to the presence of both the azido and difluorocyclobutane moieties. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H5F2N3 |
|---|---|
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
3-azido-1,1-difluorocyclobutane |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)1-3(2-4)8-9-7/h3H,1-2H2 |
Clave InChI |
HHRUPMNOQOQREU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)





![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)


![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
